molecular formula C8H11N B2841571 1-Methylcyclohex-2-ene-1-carbonitrile CAS No. 68317-68-0

1-Methylcyclohex-2-ene-1-carbonitrile

Cat. No.: B2841571
CAS No.: 68317-68-0
M. Wt: 121.183
InChI Key: XMYDLIADJCDVCR-UHFFFAOYSA-N
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Description

1-Methylcyclohex-2-ene-1-carbonitrile is an organic compound with the molecular formula C8H11N It is a derivative of cyclohexene, featuring a nitrile group (-CN) and a methyl group (-CH3) attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclohex-2-ene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methylamine and cyanogen bromide under controlled conditions. The reaction typically proceeds as follows:

  • Cyclohexanone is first reacted with methylamine to form an intermediate imine.
  • The imine is then treated with cyanogen bromide to introduce the nitrile group, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclohex-2-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylcyclohex-2-ene-1-carbonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-methylcyclohex-2-ene-1-carbonitrile exerts its effects depends on the specific reaction or application. Generally, the nitrile group is a key functional group that participates in various chemical transformations. The molecular targets and pathways involved can vary widely, from enzyme interactions in biological systems to catalytic processes in industrial applications.

Comparison with Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 1-methylcyclohex-2-ene-1-carbonitrile.

    Cyclohexene: The parent hydrocarbon from which the compound is derived.

    1-Methylcyclohexane: A saturated analog without the nitrile group.

Uniqueness: this compound is unique due to the presence of both a nitrile group and a double bond within the cyclohexene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

1-methylcyclohex-2-ene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-8(7-9)5-3-2-4-6-8/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYDLIADJCDVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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